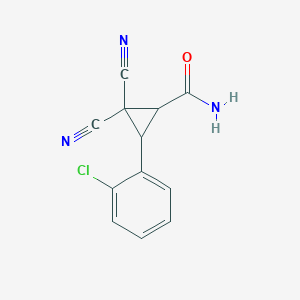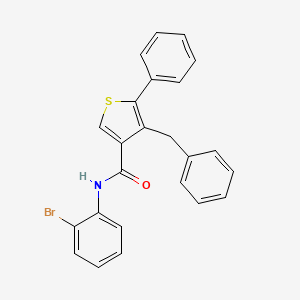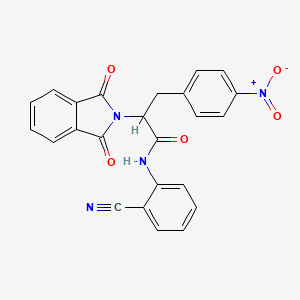![molecular formula C11H18O3 B5089912 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, also known as HCA, is a natural compound found in various fruits and vegetables. It has been widely studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. In
Mécanisme D'action
The mechanism of action of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is not fully understood, but it is believed to work by inhibiting the enzyme ATP citrate lyase, which is responsible for converting excess carbohydrates into fat. By inhibiting this enzyme, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may help to reduce the accumulation of fat in the body and promote weight loss. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also increase serotonin levels in the brain, which can help to reduce appetite and food cravings.
Biochemical and Physiological Effects:
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the inhibition of ATP citrate lyase, increased serotonin levels, and reduced food intake. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also have antioxidant and anti-inflammatory properties, which could potentially provide additional health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has several advantages for lab experiments, including its availability and relatively low cost. However, there are also some limitations to using 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone in lab experiments, including the potential for variability in the quality and purity of the compound, as well as the need for careful dosing and monitoring to avoid potential toxicity.
Orientations Futures
There are several potential future directions for research on 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, including further investigation of its mechanism of action, exploration of its potential use in combination with other weight loss interventions, and examination of its effects on other health outcomes, such as cardiovascular disease and diabetes.
In conclusion, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is a natural compound with potential health benefits, particularly in the areas of weight loss and appetite suppression. While the results of clinical trials have been mixed, further research is needed to fully understand the potential benefits and limitations of this compound.
Méthodes De Synthèse
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone can be synthesized through various methods, including extraction from Garcinia cambogia, a tropical fruit native to Southeast Asia, or through chemical synthesis in a laboratory setting. The chemical synthesis involves the reaction of cyclohexanone with hydroxylamine to form 2-amino-2-cyclohexylacetic acid, which is then converted to 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone through a series of steps.
Applications De Recherche Scientifique
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been extensively studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. Several clinical trials have been conducted to investigate the effects of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone on body weight, body mass index (BMI), and food intake. The results of these studies have been mixed, with some showing significant weight loss and appetite suppression, while others have shown no significant effects.
Propriétés
IUPAC Name |
3-[(2-hydroxycyclohexyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h8-10,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWBULJICLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2CCOC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)

![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)
![1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089888.png)



![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)
![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)